



# Application Note: Identification of Unknown Dapagliflozin Impurities using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Dapagliflozin impurity |           |
| Cat. No.:            | B600843                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive guide for the identification and characterization of unknown impurities and degradation products of Dapagliflozin using Liquid Chromatography-Mass Spectrometry (LC-MS). Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is used to treat type 2 diabetes.[1][2][3] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product.[4] This application note details forced degradation procedures, a validated LC-MS/MS analytical method, and data interpretation strategies to effectively profile Dapagliflozin impurities.

## Introduction

Impurities in pharmaceutical products can originate from synthesis, degradation, or storage and may impact the drug's safety and effectiveness.[4][5] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities.[3] Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[6][7] Dapagliflozin has been shown to be susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[7][8]

LC-MS/MS is a powerful technique for this purpose, offering high sensitivity and specificity for the detection and structural elucidation of impurities, even at trace levels.[3][9] This protocol



outlines a systematic approach to stress Dapagliflozin and subsequently identify the resulting degradants.

### **Mechanism of Action: SGLT2 Inhibition**

Dapagliflozin selectively inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal convoluted tubules of the kidney.[2] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[2] By blocking this transporter, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria). This mechanism lowers blood glucose levels in an insulin-independent manner, aiding in glycemic control.[2]



Click to download full resolution via product page

**Caption:** Mechanism of action of Dapagliflozin as an SGLT2 inhibitor.

## **Experimental Protocol**



This section details the methodology for conducting forced degradation studies and subsequent LC-MS analysis.

## **Materials and Reagents**

- Dapagliflozin Propanediol Monohydrate Reference Standard
- Acetonitrile (LC-MS Grade)
- Methanol (LC-MS Grade)
- Water (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Ammonium Acetate (LC-MS Grade)
- Hydrochloric Acid (1N)
- Sodium Hydroxide (1N)
- Hydrogen Peroxide (30%)

## **Forced Degradation (Stress Studies)**

Forced degradation studies are performed to generate potential degradation products.[2] A stock solution of Dapagliflozin (e.g., 1 mg/mL in methanol) is prepared and subjected to the following stress conditions as per ICH guidelines:

- Acid Hydrolysis: Treat the drug solution with 1N HCl at 60°C for 3-6 hours.[2] Neutralize the solution with 1N NaOH before injection.
- Base Hydrolysis: Treat the drug solution with 1N NaOH at 60°C for 5-8 hours.[2] Neutralize with 1N HCl before injection.
- Oxidative Degradation: Treat the drug solution with 30% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.



- Thermal Degradation: Keep the solid drug powder in a hot air oven at 105°C for 24 hours, then dissolve for analysis.
- Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

## **Sample Preparation**

- Accurately weigh 10 mg of the stressed or unstressed Dapagliflozin sample.
- Transfer to a 10 mL volumetric flask and dissolve in a diluent (e.g., Acetonitrile:Water 50:50 v/v).[2]
- Sonicate for 15 minutes to ensure complete dissolution.[10]
- Further dilute the solution with the diluent to achieve a final concentration suitable for LC-MS analysis (e.g., 1 μg/mL).[2]
- Filter the final solution through a 0.22 μm nylon syringe filter before injection.[10]

#### **LC-MS/MS Instrumentation and Conditions**

The following conditions are a representative starting point and may require optimization.



| Parameter          | Condition                                                                                                                                  | Reference(s) |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| LC System          | UPLC/HPLC System (e.g.,<br>Waters Acquity, Agilent 1290)                                                                                   | [11]         |
| Column             | Zorbax C18 (150 x 4.6 mm, 5 μm) or equivalent reversed-<br>phase column                                                                    | [7]          |
| Mobile Phase A     | 10 mM Ammonium Acetate in<br>Water (pH 5.0, adjusted with<br>Formic Acid)                                                                  | [2][7]       |
| Mobile Phase B     | Acetonitrile                                                                                                                               | [2][7]       |
| Gradient Elution   | A typical gradient might be: 0-2<br>min (30% B), 2-15 min (30-<br>70% B), 15-20 min (70% B),<br>20-22 min (70-30% B), 22-25<br>min (30% B) | [1]          |
| Flow Rate          | 0.4 - 1.0 mL/min                                                                                                                           | [1][6]       |
| Column Temperature | 35°C                                                                                                                                       | _            |
| Injection Volume   | 5 - 10 μL                                                                                                                                  |              |
| MS System          | Triple Quadrupole (TQ) or<br>Quadrupole Time-of-Flight<br>(QTOF) Mass Spectrometer                                                         | [6][7]       |
| Ionization Mode    | Electrospray Ionization (ESI),<br>Positive Mode                                                                                            | [1]          |
| Source Temperature | 300 - 500°C                                                                                                                                | [9]          |
| Scan Mode          | Full Scan (MS1) for impurity detection and Product Ion Scan (MS/MS) for structural fragmentation.                                          | _            |
| Collision Energy   | Ramped or fixed collision energy (e.g., 10-40 eV) for                                                                                      |              |



MS/MS experiments.

## **Data Analysis and Impurity Identification Workflow**

The process of identifying an unknown impurity involves a logical progression from detection to structural confirmation.



Click to download full resolution via product page



**Caption:** Logical workflow for the identification of unknown impurities.

#### **Results and Data Presentation**

The primary goal is to separate Dapagliflozin from all potential impurities and degradation products. The mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is crucial for identification.

## **Mass Spectral Data of Dapagliflozin**

Dapagliflozin (C<sub>21</sub>H<sub>25</sub>ClO<sub>6</sub>, MW: 408.9 g/mol ) is typically detected as a protonated molecule [M+H]<sup>+</sup> in positive ESI mode.

| Compound      | Precursor Ion<br>[M+H]+ (m/z) | Major Fragment Ions<br>(m/z)                                                                                                                                | Reference(s) |
|---------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Dapagliflozin | 409.3                         | 364.1 ([M+H -<br>C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup> ), 245.2<br>([M+H - C <sub>8</sub> H <sub>10</sub> O <sub>5</sub> ] <sup>+</sup> ),<br>135.5 | [2]          |

## **Known Dapagliflozin Impurities and Degradation Products**

Several process-related impurities and degradation products of Dapagliflozin have been characterized. Analysis of stressed samples may reveal these and other previously unknown compounds.



| Impurity<br>Name/Code                                 | Retention Time<br>(min) | Precursor Ion<br>[M+H]+ (m/z) | Notes                                  | Reference(s) |
|-------------------------------------------------------|-------------------------|-------------------------------|----------------------------------------|--------------|
| Dapagliflozin                                         | ~16.9                   | 409.3                         | Active<br>Pharmaceutical<br>Ingredient |              |
| Impurity A                                            | ~2.7                    | -                             | Process-related impurity               |              |
| Impurity B                                            | ~7.8                    | -                             | Process-related impurity               | _            |
| Impurity C                                            | ~10.5                   | -                             | Process-related impurity               | -            |
| 1α-Methoxy<br>Dapagliflozin                           | -                       | -                             | Process-related impurity               | [5]          |
| 5-bromo-2-<br>chloro-4'-<br>ethoxydiphenylm<br>ethane | -                       | -                             | Starting<br>material/intermed<br>iate  | [5]          |
| Dapagliflozin<br>Tetraacetate                         | -                       | -                             | Process-related impurity               | [5]          |
| DP1 (Acid<br>Degradation)                             | -                       | -                             | Formed under acid hydrolysis           | [8]          |
| DP2 (Acid<br>Degradation)                             | -                       | -                             | Formed under acid hydrolysis           | [8]          |

(Note: Retention times are highly method-dependent and should be determined experimentally. Not all m/z values are publicly available.)

## Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the detection, separation, and identification of unknown impurities in Dapagliflozin. By employing systematic forced degradation studies and a logical data analysis workflow, researchers can effectively



characterize the impurity profile of the drug substance. This ensures the development of a high-quality, safe, and stable pharmaceutical product, meeting stringent regulatory requirements. Further characterization of novel impurities may require isolation and analysis by techniques such as NMR.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. SGLT2 inhibitor Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Renal Glucose Reabsorption in Response to Dapagliflozin in Healthy Subjects and Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renal effects of dapagliflozin in patients with type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Note: Identification of Unknown Dapagliflozin Impurities using LC-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600843#lc-ms-for-identification-of-unknown-dapagliflozin-impurities]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com